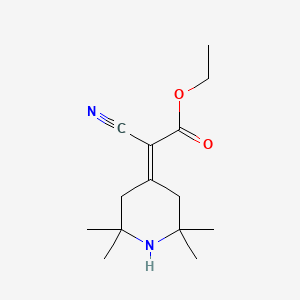

ethyl cyano(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate

説明

Ethyl cyanoacetate derivatives are a class of compounds with a wide range of applications in organic synthesis due to their versatile reactivity. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds, dyes, and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives related to ethyl cyano(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate involves reactions of halopyridines or pyran derivatives with ethyl cyanoacetate. For instance, Chunikhin and Ershov (2021) synthesized derivatives by reacting 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, showcasing fluorescence properties in solid state and solution (Chunikhin & Ershov, 2021).

Molecular Structure Analysis

Studies on the molecular structure, including crystallographic analysis, have been conducted to understand the structural configuration of these compounds. Boukhedena et al. (2018) described the crystal structure of a related compound, highlighting the twist-boat conformation of its six-membered ring and stacking in layers without significant intermolecular interactions (Boukhedena et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of these derivatives have been explored through various reactions. Arutyunyan et al. (2013) reported on the reactions of previously synthesized ethyl cyano derivatives, leading to compounds with potential pharmacological activity (Arutyunyan et al., 2013).

Physical Properties Analysis

Physical properties such as fluorescence emission, solubility, and crystal structure play a significant role in the application of these compounds. The study by Chunikhin and Ershov (2021) provided insights into the fluorescence properties of synthesized derivatives, indicating their potential in material science applications.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, have been detailed in studies focusing on the synthesis and applications of these compounds. For example, the work by Seino et al. (2017) on ethyl 2-cyano derivatives synthesized via Ru-mediated coupling reactions revealed insights into their structural distortion and isomer separation, highlighting the importance of steric hindrance (Seino et al., 2017).

科学的研究の応用

Crystal Structure Analysis

The structural analysis of compounds related to ethyl cyano(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate has been a subject of study, providing insights into their crystal packing and intermolecular interactions. For example, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate has been determined, showcasing its twist-boat conformation and layer stacking up the a-axis without significant intermolecular interactions (Boukhedena et al., 2018).

Synthesis and Reactivity

The compound and its derivatives have been utilized in synthetic organic chemistry, leading to the creation of various novel compounds. For instance, ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate could be prepared by condensing cyanoacetohydrazide with diethyl monoimidic malonate, demonstrating the reactivity of the compound towards electrophilic reagents (Elnagdi et al., 1988).

Optical Properties

Research has also explored the optical properties of ethyl cyano(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate derivatives. Derivatives have shown solid-state fluorescence with emission maxima in specific ranges, indicating potential applications in materials science and photophysics (Chunikhin & Ershov, 2021).

Green Chemistry Applications

The compound has been involved in studies focusing on green chemistry, including solvent-free reactions under microwave irradiation. This approach has been applied to the synthesis of new ethyl 4-cyano-2-oxazoline-4-carboxylates, highlighting an efficient and environmentally friendly methodology (Fraga-Dubreuil, Chérouvrier, & Bazureau, 2000).

Antibacterial Activity

Some derivatives of ethyl cyano(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate have been studied for their antibacterial activity. The synthesis and subsequent testing of these compounds have provided valuable insights into their potential as antibacterial agents (Arutyunyan et al., 2013).

特性

IUPAC Name |

ethyl 2-cyano-2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-6-18-12(17)11(9-15)10-7-13(2,3)16-14(4,5)8-10/h16H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHSUAUPOANIDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CC(NC(C1)(C)C)(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)

![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)

![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5547856.png)

![7-methyl-N'-[4-(methylthio)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5547882.png)

![8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547899.png)

![8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5547904.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)

![ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)

![N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547917.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)